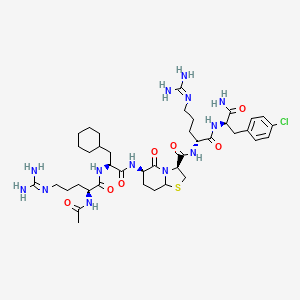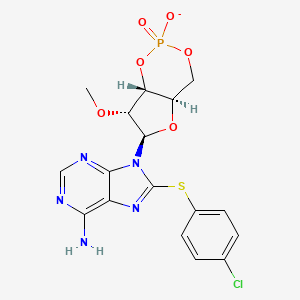![molecular formula C19H20FNO3 B10771422 [3H]-Paroxetine](/img/structure/B10771422.png)
[3H]-Paroxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]Paroxetine is a radiolabeled form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders such as major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, and generalized anxiety disorder . The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound’s interactions and distribution within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3H]Paroxetine involves the incorporation of tritium into the paroxetine molecule. This can be achieved through catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor . The process typically requires the use of a palladium or platinum catalyst under controlled conditions to ensure the selective incorporation of tritium.
Industrial Production Methods
Industrial production of [3H]Paroxetine follows similar principles but on a larger scale. The process involves the preparation of paroxetine followed by tritiation. The reaction conditions are optimized to maximize yield and purity while ensuring the safety and containment of the radioactive material .
Chemical Reactions Analysis
Types of Reactions
[3H]Paroxetine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .
Scientific Research Applications
[3H]Paroxetine is extensively used in scientific research due to its ability to bind selectively to the serotonin transporter (SERT). Some key applications include:
Neuropharmacology: Studying the distribution and density of serotonin transporters in the brain.
Drug Development: Evaluating the binding affinity and efficacy of new antidepressant compounds.
Molecular Biology: Investigating the mechanisms of serotonin reuptake and its regulation.
Mechanism of Action
[3H]Paroxetine exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), which [3H]Paroxetine binds to with high affinity . This binding prevents the reabsorption of serotonin, thereby prolonging its action in the brain .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Sertraline: An SSRI with a slightly different chemical structure and binding profile.
Citalopram: Known for its high selectivity for the serotonin transporter.
Uniqueness
[3H]Paroxetine is unique due to its radiolabeling, which allows for precise tracking and quantification in biological studies. This feature makes it particularly valuable in research settings where understanding the distribution and interaction of the compound is crucial .
properties
Molecular Formula |
C19H20FNO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-3-[(6-tritio-1,3-benzodioxol-5-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i5T |
InChI Key |
AHOUBRCZNHFOSL-RXMHWKDRSA-N |
Isomeric SMILES |
[3H]C1=CC2=C(C=C1OC[C@@H]3CNCC[C@H]3C4=CC=C(C=C4)F)OCO2 |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3H]mesulergine](/img/structure/B10771347.png)
![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)

![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)

![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)
![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)

![(13S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771418.png)
![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)